Ethyl 6-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate
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Overview
Description
Ethyl 6-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate is an organic compound with the molecular formula C12H13NO3. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl acetoacetate with aniline derivatives in the presence of a catalyst, such as p-toluenesulfonic acid, followed by cyclization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the carbonyl group to an alcohol.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield alcohol derivatives .
Scientific Research Applications
Ethyl 6-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 6-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydroquinoline: A simpler derivative of quinoline with similar structural features.
Ethyl 4-chloro-2-oxo-1,2,5,6,7,8-hexahydro-quinoline-3-carboxylate: A related compound with a chlorine substituent.
Uniqueness
Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry .
Properties
Molecular Formula |
C12H13NO3 |
---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
ethyl 6-oxo-7,8-dihydro-5H-quinoline-3-carboxylate |
InChI |
InChI=1S/C12H13NO3/c1-2-16-12(15)9-5-8-6-10(14)3-4-11(8)13-7-9/h5,7H,2-4,6H2,1H3 |
InChI Key |
AFPRYBNUXCMJBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(CCC(=O)C2)N=C1 |
Origin of Product |
United States |
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